N-(3-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide N-(3-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide
Brand Name: Vulcanchem
CAS No.: 321534-62-7
VCID: VC4997180
InChI: InChI=1S/C17H14N4O4/c1-25-14-5-2-4-13(11-14)19-17(22)12-6-7-15(16(10-12)21(23)24)20-9-3-8-18-20/h2-11H,1H3,(H,19,22)
SMILES: COC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3C=CC=N3)[N+](=O)[O-]
Molecular Formula: C17H14N4O4
Molecular Weight: 338.323

N-(3-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide

CAS No.: 321534-62-7

Cat. No.: VC4997180

Molecular Formula: C17H14N4O4

Molecular Weight: 338.323

* For research use only. Not for human or veterinary use.

N-(3-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide - 321534-62-7

Specification

CAS No. 321534-62-7
Molecular Formula C17H14N4O4
Molecular Weight 338.323
IUPAC Name N-(3-methoxyphenyl)-3-nitro-4-pyrazol-1-ylbenzamide
Standard InChI InChI=1S/C17H14N4O4/c1-25-14-5-2-4-13(11-14)19-17(22)12-6-7-15(16(10-12)21(23)24)20-9-3-8-18-20/h2-11H,1H3,(H,19,22)
Standard InChI Key MPDAHCBCVNMJKX-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3C=CC=N3)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, N-(3-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzamide, reflects its intricate architecture. Key structural features include:

  • A benzamide backbone substituted at the 3-position with a nitro group (NO2-\text{NO}_2) and at the 4-position with a 1H-pyrazole ring.

  • An N-(3-methoxyphenyl) group attached to the amide nitrogen .

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular FormulaC17H14N4O4\text{C}_{17}\text{H}_{14}\text{N}_{4}\text{O}_{4}
Molecular Weight338.323 g/mol
SMILESCOC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3C=CC=N3)N+[O-]
InChIKeyMPDAHCBCVNMJKX-UHFFFAOYSA-N
SolubilityNot publicly available

The pyrazole ring and nitro group contribute to its planar geometry and electron-deficient character, which may facilitate interactions with biological targets . The absence of reported solubility data suggests limited aqueous solubility, a common trait among aromatic nitro compounds .

Synthesis and Manufacturing

The synthesis of N-(3-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide involves multi-step organic reactions. While explicit details are proprietary, analogous pathways for related benzamide derivatives provide insight:

Step 1: Nitration of 4-(1H-Pyrazol-1-yl)benzamide

A nitration reaction introduces the nitro group at the 3-position of the benzene ring. This step typically employs a mixture of nitric and sulfuric acids under controlled temperatures .

Step 2: Coupling with 3-Methoxyaniline

The intermediate nitrobenzamide undergoes amidation with 3-methoxyaniline via a coupling agent such as HATU or EDCI, facilitating bond formation between the aryl amine and carboxylic acid .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
1HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, 0–5°C~70%
23-Methoxyaniline, EDCI, DMF~65%

Yield optimization remains challenging due to steric hindrance from the pyrazole ring and nitro group. Industrial-scale production is limited, with suppliers like Matrix Scientific offering 500 mg batches at $918 .

Hazard CategoryGHS ClassificationPrecautionary Measures
Acute Toxicity (Oral)Category 4 (H302)Avoid ingestion
Skin IrritationCategory 2 (H315)Wear protective gloves
Eye IrritationCategory 2A (H319)Use eye protection
Respiratory IrritationCategory 3 (H335)Use in ventilated areas

Handling requires PPE, including nitrile gloves and goggles. Spills should be neutralized with inert absorbents .

Analytical Characterization

Advanced techniques are essential for purity assessment:

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion at m/z 338.323 .

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR spectra show characteristic peaks for the pyrazole ring (δ 8.2–8.5 ppm) and methoxy group (δ 3.8 ppm) .

  • HPLC: Purity >95% reported by suppliers using C18 columns with acetonitrile/water gradients .

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